Field: Organic Chemistry
Field: Biochemistry
Application: Benzamides show antioxidant and antibacterial activities.
N-benzyl-2-[(chloroacetyl)amino]benzamide is a chemical compound with the molecular formula and a molecular weight of approximately 302.76 g/mol. This compound is characterized by a benzamide structure, which includes a benzyl group and a chloroacetylamino substituent. It is identified by its CAS number 53824-92-3 and is also known under various synonyms, including ASISCHEM T82317 .
The synthesis of N-benzyl-2-[(chloroacetyl)amino]benzamide typically involves multi-step organic synthesis techniques. A common method includes:
N-benzyl-2-[(chloroacetyl)amino]benzamide has potential applications in various fields:
Interaction studies involving N-benzyl-2-[(chloroacetyl)amino]benzamide focus on its binding affinity to biological targets such as enzymes or receptors. These studies often employ techniques like:
Several compounds share structural similarities with N-benzyl-2-[(chloroacetyl)amino]benzamide, highlighting its uniqueness within a broader chemical context:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloroacetamide | Simpler structure; lacks benzyl group | |
| N-(Benzyl)-2-(methylthio)acetamide | Contains a methylthio group instead of chloro | |
| 2-Acetylaminobenzamide | Lacks chloro substituent; simpler amide structure | |
| N-benzoyl-N'-methylurea | Urea derivative; different functional groups |
These comparisons illustrate how N-benzyl-2-[(chloroacetyl)amino]benzamide stands out due to its specific chloroacetyl modification and dual aromatic system, which may contribute to its distinctive biological properties and reactivity.
The synthesis of N-benzyl-2-[(chloroacetyl)amino]benzamide relies on two primary precursor compounds: benzylamine and chloroacetyl chloride derivatives. Benzylamine serves as a versatile nucleophilic substrate that can be obtained through multiple synthetic pathways. Industrial production commonly employs the reduction of benzonitrile using lithium aluminum hydride or catalytic hydrogenation over palladium catalysts [1]. Alternative biosynthetic approaches have emerged, utilizing engineered metabolic pathways in Escherichia coli to produce benzylamine from phenylpyruvate through a four-step enzymatic sequence involving mandelate synthase, mandelate oxidase, benzoylformate decarboxylase, and aminotransferase enzymes [1].
Chloroacetyl chloride represents the electrophilic component in the amidation reaction. This compound exhibits high reactivity due to the electron-withdrawing nature of the chlorine substituent, which enhances the electrophilicity of the carbonyl carbon [2]. The compound can be synthesized from chloroacetic acid through treatment with thionyl chloride, phosphorus trichloride, or phosphorus pentachloride under controlled conditions [2]. The presence of the chlorine atom significantly increases the acidity compared to acetyl chloride, with the inductive effect stabilizing the conjugate base and facilitating nucleophilic attack [2].
Commercial sources provide high-purity benzylamine with greater than 99% purity, which is essential for achieving optimal yields in subsequent amidation reactions [1]. The molecular properties of benzylamine include a boiling point of 184°C and excellent solubility in polar organic solvents, making it compatible with various reaction conditions. Chloroacetyl chloride, with its boiling point of 106°C, requires careful handling due to its high reactivity with moisture and tendency to undergo hydrolysis [3].
The formation of N-benzyl-2-[(chloroacetyl)amino]benzamide proceeds through a well-established stepwise amidation mechanism involving nucleophilic acyl substitution. The reaction follows a two-stage process: initial nucleophilic attack by the amine nitrogen on the carbonyl carbon, followed by elimination of chloride ion to form the amide bond [4] [5].
The classical Schotten-Baumann reaction provides the foundation for this transformation, where benzylamine reacts with chloroacetyl chloride in the presence of a base [4]. The mechanism proceeds through three distinct steps: nucleophilic addition of the amine onto the carbonyl carbon forming a tetrahedral intermediate, elimination of chloride to reform the carbonyl group, and deprotonation of the nitrogen by base [4]. This addition-elimination sequence effectively substitutes the chloride leaving group with the benzylamine nucleophile.
Recent developments in amidation protocols have introduced metal-free conditions using alkali-metal silyl-amide reagents such as lithium hexamethyldisilazide. These reagents can achieve amidation at room temperature within five minutes, offering significant advantages in terms of reaction efficiency and mild conditions [6]. The reaction mechanism involves sequential silyl amidation followed by nitrogen-silicon bond cleavage in a one-pot procedure [6].
Alternative protocols employ coupling reagents for direct amidation of carboxylic acids with amines. Common coupling systems include carbodiimides (DCC, EDC), uronium salts (HATU, HBTU), and phosphonium salts (PyBOP) [5]. These methods generate activated intermediates that facilitate amide bond formation under milder conditions compared to acid chloride methods. The choice of coupling reagent depends on substrate sensitivity, reaction scale, and desired purity of the final product [7].
Solvent selection plays a crucial role in optimizing amidation reactions for N-benzyl-2-[(chloroacetyl)amino]benzamide synthesis. Different solvent systems provide varying degrees of reactivity, selectivity, and environmental compatibility. Traditional organic solvents such as dichloromethane and acetonitrile remain popular choices due to their ability to dissolve both reactants and maintain anhydrous conditions [8] [9].
| Solvent System | Boiling Point (°C) | Yield Range (%) | Reaction Time (h) | Green Chemistry Score |
|---|---|---|---|---|
| Dichloromethane | 39.6 | 65-95 | 0.5-6 | Low |
| Acetonitrile | 81.6 | 70-94 | 1-24 | Medium |
| Tetrahydrofuran | 66.0 | 35-85 | 2-12 | Medium |
| Dimethylformamide | 153.0 | 70-87 | 5-29 | Low |
| Ethanol | 78.4 | 80-99 | 4-10 | High |
| Toluene | 110.6 | 65-85 | 8-12 | Medium |
| p-Cymene | 177.1 | 75-90 | 6-24 | High |
| Cyrene | 227.0 | 70-95 | 2-8 | High |
Dichloromethane provides excellent solubility for most organic reactants and enables rapid reaction kinetics due to its low boiling point and moderate polarity [8]. However, environmental concerns regarding halogenated solvents have prompted investigation of greener alternatives. Bio-based solvents such as Cyrene (dihydrolevoglucosenone) offer comparable performance while significantly reducing environmental impact [8]. Studies demonstrate that Cyrene can achieve reaction efficiencies up to 55-fold higher than traditional solvents when combined with appropriate precipitation protocols [8].
Catalytic optimization involves careful selection of base systems to facilitate deprotonation and neutralize acid byproducts. Triethylamine combined with 4-dimethylaminopyridine represents a highly effective catalytic system, with DMAP serving as a nucleophilic catalyst that dramatically accelerates reaction rates [10]. Alternative base systems include pyridine, potassium carbonate, and diisopropylethylamine, each offering distinct advantages depending on substrate requirements [11] [12].
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Typical Yield (%) | Reaction Time |
|---|---|---|---|---|
| Triethylamine + DMAP | 100 + 5-15 | 0-25 | 85-95 | 5 min - 2 h |
| Pyridine | 200-300 | 0-80 | 70-90 | 30 min - 6 h |
| Potassium carbonate | 200-400 | 60-82 | 75-95 | 1-5 h |
| Lithium hexamethyldisilazide | 250-300 | 25 | 80-99 | 5 min |
| Diisopropylethylamine | 100-200 | 0-25 | 80-95 | 10 min - 4 h |
Temperature control proves critical for achieving optimal yields while minimizing side reactions. Most amidation reactions proceed efficiently at temperatures between 0°C and 25°C, with higher temperatures potentially leading to elimination reactions or decomposition of sensitive intermediates [13]. The use of excess base helps drive the reaction to completion by neutralizing hydrogen chloride formed during the acylation process [3].
Purification of N-benzyl-2-[(chloroacetyl)amino]benzamide requires careful selection of appropriate techniques to achieve high purity while maintaining acceptable recovery yields. Recrystallization represents the most commonly employed method for amide purification, taking advantage of differential solubility at varying temperatures [14] [15].
Ethanol serves as an excellent recrystallization solvent for benzamide derivatives due to its ability to dissolve the compound at elevated temperatures while allowing crystal formation upon cooling [14]. The recrystallization process begins by dissolving the crude product in hot ethanol until saturation is achieved, followed by slow cooling to promote formation of pure crystals [14]. Impurities typically remain in solution and can be removed through filtration. Recovery yields generally range from 70-85% with purity levels exceeding 95% [15].
| Purification Method | Recovery Yield (%) | Purity Achieved (%) | Time Required (h) | Solvent Consumption | Scalability |
|---|---|---|---|---|---|
| Recrystallization (Ethanol) | 70-85 | 95-99 | 2-6 | Medium | Excellent |
| Recrystallization (Acetone) | 65-80 | 90-95 | 2-6 | Medium | Excellent |
| Column Chromatography (Silica) | 75-90 | 98-99 | 1-3 | High | Poor |
| Reversed-Phase Chromatography | 80-95 | 95-99 | 0.5-2 | Medium | Good |
| Solid-Phase Workup | 85-95 | 90-95 | 0.5-1 | Low | Excellent |
Column chromatography using silica gel provides superior purification capability, achieving purity levels of 98-99% [16] [17]. The technique employs differential adsorption of compounds based on polarity differences. For benzamide derivatives, mobile phase systems typically consist of ethyl acetate and hexane in ratios ranging from 1:3 to 1:1 depending on compound polarity [17]. While column chromatography offers excellent resolution, it suffers from poor scalability and high solvent consumption, limiting its application to small-scale preparations [16].
Reversed-phase chromatography using C18 stationary phases represents an alternative approach for complex polar mixtures [16]. This technique employs water-methanol or water-acetonitrile gradient systems to achieve separation based on hydrophobic interactions. The method provides good scalability and moderate solvent consumption while maintaining high purity levels [16].
Solid-phase workup procedures have gained popularity due to their environmental advantages and operational simplicity [17]. These methods utilize functionalized resins such as Amberlyst A-26(OH), Amberlyst 15, and Amberlite IRA743 to remove acid and base impurities through ion exchange processes [17]. The technique offers excellent scalability and minimal solvent requirements, making it attractive for industrial applications [17].
Understanding and controlling byproduct formation represents a critical aspect of optimizing N-benzyl-2-[(chloroacetyl)amino]benzamide synthesis. Common byproducts arise from several competing pathways including hydrolysis reactions, double acylation, elimination processes, and oxidation reactions [18] [13].
Hydrolysis products form when water is present in the reaction system, leading to conversion of chloroacetyl chloride to chloroacetic acid and subsequent formation of carboxylic acid-amine salts [18]. This side reaction can be minimized through rigorous exclusion of moisture using anhydrous solvents, molecular sieves, or inert atmosphere techniques [13]. The impact of hydrolysis typically results in 5-20% yield loss, making moisture control essential for high-yield synthesis [13].
| Byproduct Type | Formation Conditions | Prevention Strategy | Impact on Yield (%) | Detection Method |
|---|---|---|---|---|
| Unreacted Starting Materials | Insufficient catalyst/base | Optimize stoichiometry | 10-30 loss | TLC/HPLC |
| Hydrolysis Products | Presence of water | Anhydrous conditions | 5-20 loss | NMR spectroscopy |
| Double Acylation Products | Excess acylating agent | Controlled addition | 15-40 loss | Mass spectrometry |
| Elimination Products | High temperature | Temperature control | 10-25 loss | GC-MS |
| Coupling Reagent Residues | Coupling reagent reactions | Solid-phase workup | 5-15 loss | LC-MS |
Double acylation represents another significant source of yield loss, particularly when excess chloroacetyl chloride is employed [19]. This pathway leads to formation of diacylated products that are difficult to separate from the desired monoamide. Prevention strategies include careful control of stoichiometry, slow addition of the acylating agent, and monitoring reaction progress through thin-layer chromatography [19].
Elimination reactions can occur at elevated temperatures, leading to formation of alkene byproducts through loss of hydrogen chloride [20]. Temperature control below 25°C effectively minimizes this pathway while maintaining adequate reaction rates [13]. The use of low-temperature conditions also prevents decomposition of thermally sensitive intermediates [13].
Yield maximization strategies encompass several approaches including optimization of reaction stoichiometry, selection of appropriate catalysts, control of reaction kinetics, and implementation of efficient purification protocols [13] [21]. Convergent synthetic approaches can significantly improve overall efficiency by reducing the longest linear sequence and minimizing cumulative yield losses [21]. For multistep syntheses, maintaining individual step yields above 90% becomes critical for achieving acceptable overall yields [21].
Process optimization studies demonstrate that systematic variation of reaction parameters including temperature, concentration, catalyst loading, and reaction time can lead to substantial improvements in yield and product quality [13]. Advanced process control techniques utilizing automated monitoring systems enable real-time optimization and reduce variability in large-scale production [13].
N-benzyl-2-[(chloroacetyl)amino]benzamide exhibits thermal properties consistent with aromatic amide compounds containing halogenated acyl groups. Based on structural analogy with related chloroacetamide derivatives, the compound demonstrates a melting point range of 93-96°C [1] [2]. This relatively low melting point is characteristic of N-benzyl chloroacetamide compounds, where the benzyl substituent introduces conformational flexibility that disrupts crystal packing efficiency.
The thermal decomposition temperature is estimated to exceed 200°C [3], which is typical for benzamide derivatives. The presence of the chloroacetyl group may contribute to thermal instability through potential hydrolysis or elimination reactions at elevated temperatures. Differential scanning calorimetry studies on similar compounds indicate that decomposition often involves the cleavage of the C-Cl bond, followed by deacetylation processes [3].
Flash point analysis suggests values in the range of 176-208°C [4] [5], estimated from structurally related benzamide compounds. The compound requires refrigerated storage at 2-8°C to maintain stability and prevent hydrolytic degradation [6] [7].
The solubility profile of N-benzyl-2-[(chloroacetyl)amino]benzamide reflects its amphiphilic nature, containing both hydrophobic aromatic regions and polar amide functionalities. Aqueous solubility is characteristically poor (estimated <1 mg/mL) , consistent with the lipophilic benzyl and aromatic ring systems that dominate the molecular structure.
In organic solvents, the compound demonstrates variable solubility depending on polarity and hydrogen bonding capacity. Dimethyl sulfoxide provides excellent solubility (>50 mg/mL) , attributed to its strong hydrogen bond accepting properties and high dielectric constant. Methanol and ethanol exhibit moderate to good solubility (5-50 mg/mL) [10] [11], facilitated by hydrogen bonding interactions between the solvent hydroxyl groups and the amide carbonyl oxygens.
Chloroform shows moderate solubility (1-10 mg/mL), while diethyl ether demonstrates poor solubility (<0.1 mg/mL) [10]. This pattern reflects the compound's preference for polar aprotic and protic solvents over non-polar media.
The partition coefficient (LogP) for N-benzyl-2-[(chloroacetyl)amino]benzamide is estimated to range from 1.0 to 3.7 [1] [12] , indicating moderate lipophilicity. This range reflects structural variations and calculation methods used for similar benzamide derivatives.
The lipophilic character is primarily contributed by the benzyl substituent and the aromatic benzamide core, while the polar amide groups and chloroacetyl moiety provide hydrophilic balance . The chlorine atom contributes additional lipophilicity through its electron-withdrawing effects and van der Waals interactions.
Computational studies on related compounds suggest that the LogP value is sensitive to conformational changes, particularly rotation around the N-benzyl bond and the chloroacetyl amide linkage [14]. The distribution coefficient (LogD) at physiological pH may differ significantly from LogP due to potential ionization of the amide groups under extreme pH conditions [14].
N-benzyl-2-[(chloroacetyl)amino]benzamide exhibits pH-dependent hydrolytic stability characteristic of chloroacetamide compounds. Under acidic conditions (pH < 3), the compound demonstrates enhanced susceptibility to hydrolysis [3], particularly at the chloroacetyl amide bond. This instability is attributed to protonation of the amide nitrogen, which activates the carbonyl carbon toward nucleophilic attack.
Hydrolysis kinetics follow a pseudo-first-order mechanism in aqueous media [3]. The chloroacetyl group is particularly labile, with the C-Cl bond serving as the primary site of nucleophilic substitution. In neutral to slightly basic conditions (pH 7-8), hydrolysis proceeds more slowly but remains significant over extended periods.
Mechanistic studies on related compounds indicate that hydrolysis proceeds through intramolecular cyclization followed by ring opening [3]. The benzamide portion generally remains intact under mild hydrolytic conditions, with the chloroacetyl group being preferentially cleaved.
The half-life in aqueous solution at 25°C and pH 7.4 is estimated to be several hours to days, depending on buffer composition and ionic strength [3]. Trifluoroacetic acid conditions commonly used in synthetic chemistry significantly accelerate hydrolysis rates [3].
N-benzyl-2-[(chloroacetyl)amino]benzamide exhibits polymorphic behavior typical of benzamide derivatives with multiple conformational degrees of freedom [15] [16]. The compound can exist in both crystalline and amorphous forms, with the crystalline state being thermodynamically favored under standard conditions.
Crystal structure analysis of related benzamide compounds reveals intermolecular hydrogen bonding patterns involving N-H···O interactions between adjacent molecules [15]. The benzyl group introduces conformational flexibility that can lead to multiple crystal packing arrangements, potentially resulting in different polymorphic forms [16].
Crystallization conditions significantly influence the final solid-state form. Slow crystallization from polar solvents like methanol or ethanol typically yields well-ordered crystalline material [15], while rapid precipitation or lyophilization may produce amorphous or poorly crystalline solids [16].
The amorphous form generally exhibits higher solubility and dissolution rates compared to crystalline modifications, but demonstrates reduced physical and chemical stability [16]. Storage under controlled humidity is essential to prevent crystallization of amorphous material or hydrate formation [17].
Powder X-ray diffraction analysis can distinguish between crystalline and amorphous forms, with characteristic diffraction patterns serving as fingerprints for specific polymorphic modifications [16]. Differential scanning calorimetry provides complementary thermal analysis to identify glass transition temperatures for amorphous forms and melting endotherms for crystalline modifications [15].